molecular formula C9H7NO4 B1596699 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde CAS No. 212755-80-1

2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde

Cat. No.: B1596699
CAS No.: 212755-80-1
M. Wt: 193.16 g/mol
InChI Key: WVLIQUPRRVSTGK-UHFFFAOYSA-N
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Description

6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and organic solvents.

Biochemical Analysis

Biochemical Properties

6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially enhancing their ability to neutralize reactive oxygen species and protect cells from oxidative damage .

Cellular Effects

The effects of 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid on cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of this pathway can lead to the upregulation of antioxidant genes, enhancing the cell’s ability to cope with oxidative stress . Additionally, 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid can affect cellular metabolism by altering the activity of key metabolic enzymes, potentially influencing energy production and metabolic flux .

Molecular Mechanism

At the molecular level, 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For instance, this compound can bind to the active sites of certain enzymes, inhibiting or activating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in oxidative stress responses, inflammation, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress. At high doses, it can induce toxic or adverse effects, including cellular damage and inflammation . Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels, highlighting the importance of careful dosage optimization in research and therapeutic applications .

Metabolic Pathways

6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of different metabolites. For example, it can undergo oxidation to form carboxylic acid derivatives, which can then be conjugated with molecules such as glutathione or sulfate . These metabolic pathways can influence the compound’s activity and effects, as well as its clearance from the body .

Transport and Distribution

The transport and distribution of 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid within cells and tissues are critical factors that determine its effectiveness. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation . The distribution of this compound within different tissues can vary, affecting its overall bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid can impact its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyridine-2-carboxylic acid with malonic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: A related compound with similar structural features.

    6-(thiophen-2-yl)pyridine-3-carboxylic acid: Another derivative with different substituents

Uniqueness

6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-4-6(5-12)7-2-1-3-8(10-7)9(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLIQUPRRVSTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370618
Record name 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212755-80-1
Record name 6-(1-Formyl-2-oxoethyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212755-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1,3-Dioxopropan-2-yl)picolinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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